molecular formula C12H16N2O3 B14175241 Ethyl 4-[(2-aminoethyl)carbamoyl]benzoate CAS No. 919771-78-1

Ethyl 4-[(2-aminoethyl)carbamoyl]benzoate

Cat. No.: B14175241
CAS No.: 919771-78-1
M. Wt: 236.27 g/mol
InChI Key: XZWIUIJGXGASBU-UHFFFAOYSA-N
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Description

Ethyl 4-[(2-aminoethyl)carbamoyl]benzoate is an organic compound with a complex structure that includes an ethyl ester group, a benzoate group, and a carbamoyl group linked to an aminoethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(2-aminoethyl)carbamoyl]benzoate typically involves the reaction of 4-aminobenzoic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then reacted with 2-aminoethanol to yield the final product. The reaction conditions generally include a solvent such as dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(2-aminoethyl)carbamoyl]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted benzoates or carbamates.

Scientific Research Applications

Ethyl 4-[(2-aminoethyl)carbamoyl]benzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or reagent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of Ethyl 4-[(2-aminoethyl)carbamoyl]benzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-dimethylaminobenzoate: Similar structure but with a dimethylamino group instead of an aminoethyl group.

    Tetraethylammonium 2-(carbamoyl)benzoate: Contains a carbamoyl group but with a different overall structure.

Uniqueness

Ethyl 4-[(2-aminoethyl)carbamoyl]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

919771-78-1

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

ethyl 4-(2-aminoethylcarbamoyl)benzoate

InChI

InChI=1S/C12H16N2O3/c1-2-17-12(16)10-5-3-9(4-6-10)11(15)14-8-7-13/h3-6H,2,7-8,13H2,1H3,(H,14,15)

InChI Key

XZWIUIJGXGASBU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(=O)NCCN

Origin of Product

United States

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